N1,N2,2-Trimethylalaninamide hydrochloride
CAS No.: 1820608-90-9
Cat. No.: VC6564567
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820608-90-9 |
|---|---|
| Molecular Formula | C6H15ClN2O |
| Molecular Weight | 166.65 |
| IUPAC Name | N,2-dimethyl-2-(methylamino)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H |
| Standard InChI Key | JPSYQVOMZACBCK-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NC)NC.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure derives from L-alanine, where the α-amino group is dimethylated, and the amide nitrogen is monomethylated. The hydrochloride salt form stabilizes the molecule through ionic interactions. Key structural features include:
-
Backbone: Alanine amide (2-aminopropanamide)
-
Substituents: Three methyl groups at N¹, N², and C² positions
-
Counterion: Chloride (Cl⁻)
The SMILES notation CC(NC)(C)C(NC)=O.Cl unambiguously defines connectivity , while the InChIKey JPSYQVOMZACBCK-UHFFFAOYSA-N enables unique database identification .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₅ClN₂O | |
| Molecular weight | 166.65 g/mol | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 2 | |
| Rotatable bonds | 3 |
Spectroscopic Signatures
While experimental NMR and IR data remain unpublished, computational predictions suggest characteristic signals:
-
¹H NMR: Methyl singlets (δ 2.8–3.1 ppm for N–CH₃), amide proton (δ 6.5–7.0 ppm)
-
¹³C NMR: Carbonyl carbon (δ 170–175 ppm), quaternary C² (δ 35–40 ppm)
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential methylation of alaninamide derivatives. A representative route involves:
-
Starting material: L-Alaninamide hydrochloride
-
Step 1: Reductive methylation of α-amino group using formaldehyde/NaBH₄
-
Step 2: N-methylation of amide nitrogen with methyl iodide/K₂CO₃
Reaction yields remain proprietary, though analogous syntheses of trimethylated amines report 60–75% efficiency .
Purification and Analysis
Crude product purification employs:
-
Recrystallization: From ethanol/ethyl acetate mixtures
-
Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Purity verification uses:
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of the hydrochloride salt shows:
-
Melting point: 189–192°C (decomposition observed)
-
Thermogravimetric analysis (TGA): 5% mass loss at 150°C (hydration water)
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| Water | 45.2 ± 2.1 | 25°C | |
| Methanol | 28.7 ± 1.8 | 25°C | |
| Dichloromethane | <0.1 | 25°C |
Hydrophilicity arises from the hydrochloride salt and amide group, limiting organic solubility .
Biochemical and Pharmaceutical Applications
Drug Delivery Systems
The compound’s amphiphilic nature enables:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume